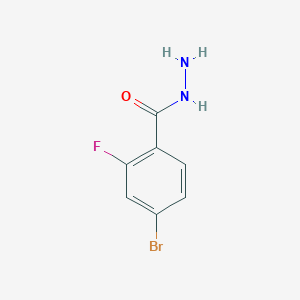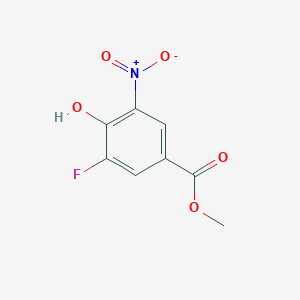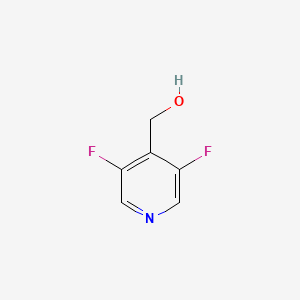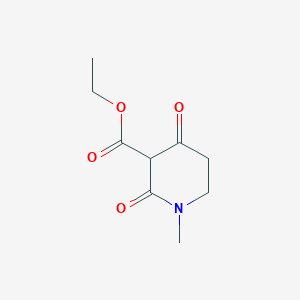
氟美托奎
概述
描述
Flometoquin is a quinoline insecticide . It was discovered in 2004 by the collaborative research of Nippon Kayaku and Meiji Seika Kaisha, Ltd . It demonstrates strong and quick insecticidal action against a variety of thrips species at the nymphal and adult stages through contact and feeding activity .
Synthesis Analysis
Flometoquin, also known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, is a novel insecticide with a structurally unique phenoxy-quinoline . It was discovered through a structure-activity relationship study from lead generation .Molecular Structure Analysis
The molecular formula of Flometoquin is C22H20F3NO5 . Its structure is unique, being a phenoxy-quinoline .Chemical Reactions Analysis
The major adverse effects of Flometoquin observed were suppressed body weight and hepatocellular steatosis in rats, and ovarian atrophy with decreased numbers of small follicle in rats and mice .Physical And Chemical Properties Analysis
Flometoquin is a white, loose powder with a slight aromatic smell . It has a density of 0.304 g/cm3 at 21°C, a melting point of 116.6 to 118.3°C, and a boiling point of 248.1°C at 2.23 kPa . It decomposes at around 270°C at 100.1 to 101.4 kPa .科学研究应用
风险评估和毒性研究
- 日本食品安全委员会(FSCJ)对喹啉类杀虫剂氟美托奎的风险评估基于各种研究。这些研究考察了在大鼠和小鼠中观察到的不良影响,如体重减轻、肝细胞脂肪变性和卵巢萎缩。研究未发现与人类健康相关的致畸性或致突变性。此外,致癌性研究确定了雌性大鼠的性腺间质瘤发生率增加以及雄性小鼠的小肠腺癌发生率增加。然而,基因毒性机制不太可能参与它们的肿瘤发展,使得FSCJ能够在评估中建立一个阈值。研究表明,卵巢萎缩可能通过持续刺激性腺激素对性腺间质的负反馈,触发性腺间质瘤的发展。一项生殖研究显示了小泡数量、着床和产仔数量的减少。基于这些结果,氟美托奎(仅限母体化合物)被定义为农产品中饮食风险评估的残留物,并确定了可接受每日摄入量(ADI)(Food safety, 2017)。
作用机制
Target of Action
Flometoquin, also known as Flometoquin [ISO], is primarily targeted at the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for many chemical reactions in the cell .
Mode of Action
Flometoquin interacts with its target, the mitochondrial complex III, by inhibiting the electron transport at the Qi site . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production . As a result, the energy-dependent processes in the cell are affected, leading to the death of the organism .
Biochemical Pathways
The primary biochemical pathway affected by Flometoquin is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex III, Flometoquin disrupts the normal flow of electrons through this chain . This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects the synthesis of ATP . The downstream effects include a decrease in energy availability for various cellular processes, leading to cell death .
Result of Action
The molecular and cellular effects of Flometoquin’s action primarily involve the disruption of energy production within the cell . By inhibiting the mitochondrial complex III, Flometoquin causes a decrease in ATP synthesis . This lack of ATP disrupts energy-dependent cellular processes, leading to cell death .
Action Environment
The action, efficacy, and stability of Flometoquin can be influenced by various environmental factors. It’s worth noting that Flometoquin has been developed in Japan for control of mainly small sucking insects , suggesting that it may be particularly effective in environments where these pests are prevalent.
安全和危害
生化分析
Biochemical Properties
Flometoquin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets the mitochondrial complex III electron transport chain, specifically inhibiting the Qi site of the cytochrome bc1 complex . This inhibition disrupts electron transport and respiration, leading to the death of the target insect pests . Additionally, flometoquin has shown binding affinity to acetylcholinesterase (AChE), suggesting that AChE might play a critical role in its toxic action .
Cellular Effects
Flometoquin exerts its effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial electron transport, leading to a decrease in ATP production and subsequent cell death . This disruption affects cell signaling pathways and gene expression, ultimately impairing cellular metabolism. The compound’s impact on acetylcholinesterase activity further affects neurotransmission in target pests .
Molecular Mechanism
At the molecular level, flometoquin exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the Qi site of the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and energy production . Additionally, flometoquin’s binding affinity to acetylcholinesterase suggests that it may inhibit this enzyme, further contributing to its insecticidal action . These interactions lead to changes in gene expression and cellular metabolism, ultimately resulting in the death of the target pests.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flometoquin have been observed to change over time. The compound exhibits good stability, with a hydrolysis half-life of 2.0 days at pH 4 and 11 days at pH 7 . Its photodegradation half-life in water is approximately 0.46 to 0.47 days . Long-term effects on cellular function have been observed, with flometoquin maintaining its insecticidal activity for up to 14 to 20 days .
Dosage Effects in Animal Models
The effects of flometoquin vary with different dosages in animal models. At lower doses, it effectively controls target pests without causing significant adverse effects on non-target organisms . At higher doses, flometoquin can exhibit toxic effects, including acute oral and dermal toxicity in rats . The compound’s acute oral LD50 value in rats ranges from 50 to 300 mg/kg, while its acute dermal LD50 value is 933 mg/kg .
Metabolic Pathways
Flometoquin is involved in metabolic pathways that include interactions with various enzymes and cofactors. It primarily targets the mitochondrial electron transport chain, inhibiting the Qi site of the cytochrome bc1 complex . This inhibition disrupts electron transport and energy production, leading to the death of the target pests. Additionally, flometoquin’s interaction with acetylcholinesterase suggests that it may affect neurotransmission and other metabolic processes .
Transport and Distribution
Within cells and tissues, flometoquin is transported and distributed through interactions with transporters and binding proteins. It exhibits good solubility in organic solvents such as dichloromethane and acetone, facilitating its distribution within the target organisms . The compound’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
Flometoquin’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial inner membrane, where it binds to the Qi site of the cytochrome bc1 complex . This localization is crucial for its insecticidal activity, as it disrupts energy production and leads to cell death.
属性
IUPAC Name |
[2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl] methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPFURNXXAKYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024253 | |
| Record name | Flometoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875775-74-9 | |
| Record name | Flometoquin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875775749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flometoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-4-quinolyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOMETOQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MJV05R9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
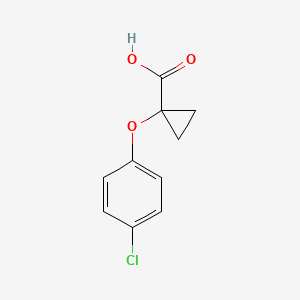
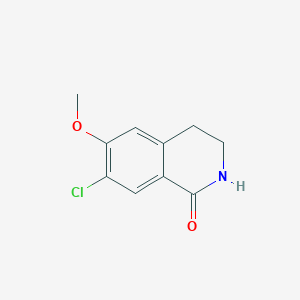
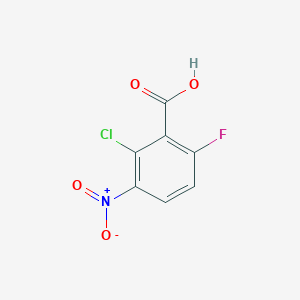
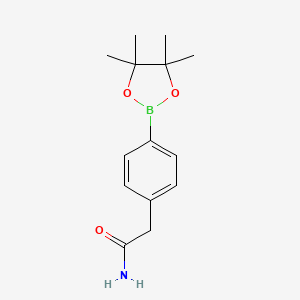
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
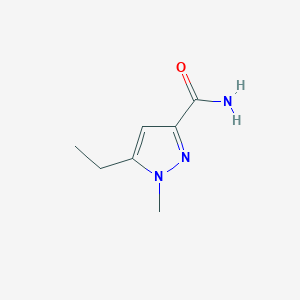
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)


